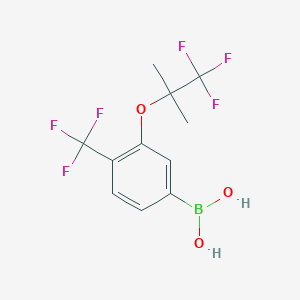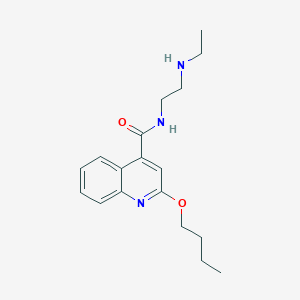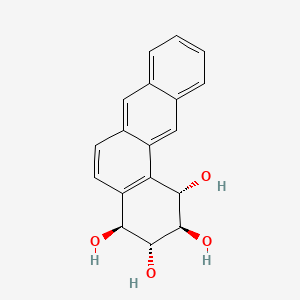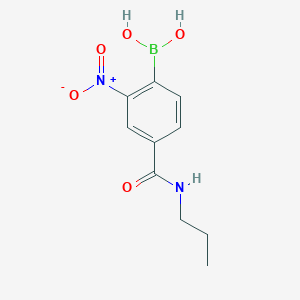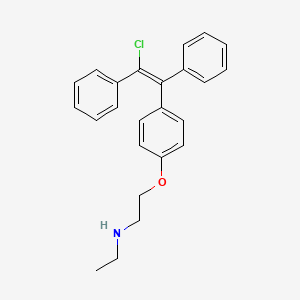
N-Desethyl-E-Clomiphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desethyl-E-Clomiphene is a metabolite of clomiphene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of female infertility to trigger ovulation. Clomiphene is administered as a mixture of two isomers, enclomiphene and zuclomiphene. This compound is formed through the metabolic process of clomiphene in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-E-Clomiphene involves the desethylation of clomiphene. This process can be achieved through various chemical reactions, including the use of hydrogen chloride in methanol. The reaction typically involves stirring clomiphene with hydrogen chloride in methanol at room temperature, followed by recrystallization to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desethyl-E-Clomiphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert this compound back to its parent compound, clomiphene.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, methanol, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced clomiphene, and various substituted derivatives .
Applications De Recherche Scientifique
N-Desethyl-E-Clomiphene has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of clomiphene and its metabolites.
Biology: Studied for its role in the metabolic pathways of clomiphene.
Medicine: Investigated for its potential therapeutic effects and its role in the treatment of infertility.
Mécanisme D'action
N-Desethyl-E-Clomiphene exerts its effects by modulating estrogen receptors. It acts as a mixed agonist and antagonist of the estrogen receptor, depending on the baseline estrogen levels. In low estrogen conditions, it activates the estrogen receptor alpha, while in high estrogen conditions, it partially blocks the receptor. It also acts as an antagonist of the estrogen receptor beta .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clomiphene: The parent compound from which N-Desethyl-E-Clomiphene is derived.
Tamoxifen: Another selective estrogen receptor modulator with similar therapeutic applications.
Enclomiphene: One of the isomers of clomiphene.
Zuclomiphene: The other isomer of clomiphene.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role as a metabolite of clomiphene. Its distinct chemical structure and properties make it an important compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H24ClNO |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine |
InChI |
InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23+ |
Clé InChI |
JZPXQFJYBKJJBY-WCWDXBQESA-N |
SMILES isomérique |
CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 |
SMILES canonique |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

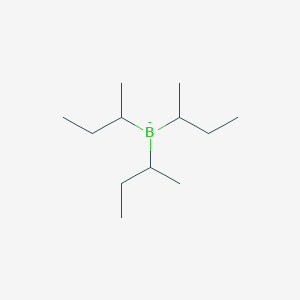
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
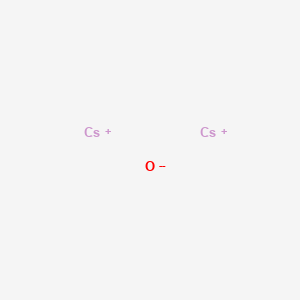
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)

